2,5-dimethyl-1H-imidazole-4-carbonitrile
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Overview
Description
2,5-Dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazoles, including this compound, often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings .
Scientific Research Applications
2,5-Dimethyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1H-imidazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylimidazole: Another imidazole derivative with similar structural features but different substitution patterns.
1H-Imidazole-1-carbonitrile,2,3-dihydro-4,5-dimethyl-2-oxo: A related compound with additional functional groups that confer different chemical properties.
Uniqueness
The presence of the nitrile group at the 4-position and the methyl groups at the 2 and 5 positions make it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2,5-dimethyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3/c1-4-6(3-7)9-5(2)8-4/h1-2H3,(H,8,9) |
InChI Key |
VFMPTSXJYHLYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)C#N |
Origin of Product |
United States |
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